6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a hexyl chain, a hydroxy group, and a thiazolyl-phenylamino moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-4-methylcoumarin with hexyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Green chemistry principles, such as using environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenylamino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, perfumes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiazolyl-phenylamino moiety can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-aryl-6-hexyl-7-hydroxy-4H-chromene-3-carbonitriles: These compounds share a similar chromene core but differ in the substituents attached to the core.
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds have a similar coumarin structure but with different functional groups.
Uniqueness
6-hexyl-7-hydroxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N2O3S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-(2-anilino-1,3-thiazol-4-yl)-6-hexyl-7-hydroxychromen-2-one |
InChI |
InChI=1S/C24H24N2O3S/c1-2-3-4-6-9-16-12-17-13-19(23(28)29-22(17)14-21(16)27)20-15-30-24(26-20)25-18-10-7-5-8-11-18/h5,7-8,10-15,27H,2-4,6,9H2,1H3,(H,25,26) |
InChI Key |
ARIFNKLOEVCFRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.